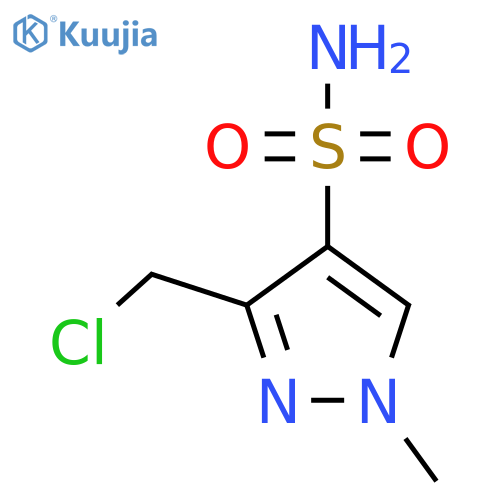

Cas no 2168163-41-3 (3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide)

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-7355737

- 2168163-41-3

- 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

- 3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide

-

- インチ: 1S/C5H8ClN3O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3,(H2,7,10,11)

- InChIKey: QHEKIRNEMJKEHB-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=CN(C)N=1)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 209.0025754g/mol

- どういたいしつりょう: 209.0025754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7355737-10.0g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 10g |

$3007.0 | 2023-05-30 | |

| Enamine | EN300-7355737-0.25g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 0.25g |

$347.0 | 2023-05-30 | |

| Enamine | EN300-7355737-5.0g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 5g |

$2028.0 | 2023-05-30 | |

| Enamine | EN300-7355737-0.05g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 0.05g |

$162.0 | 2023-05-30 | |

| Aaron | AR028LI8-100mg |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 100mg |

$357.00 | 2025-02-17 | |

| Aaron | AR028LI8-1g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 1g |

$987.00 | 2025-02-17 | |

| Aaron | AR028LI8-2.5g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 2.5g |

$1909.00 | 2025-02-17 | |

| Enamine | EN300-7355737-1.0g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 1g |

$699.0 | 2023-05-30 | |

| Aaron | AR028LI8-5g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 5g |

$2814.00 | 2025-02-17 | |

| Enamine | EN300-7355737-0.5g |

3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2168163-41-3 | 95% | 0.5g |

$546.0 | 2023-05-30 |

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide 関連文献

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamideに関する追加情報

Recent Advances in the Study of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide (CAS: 2168163-41-3)

3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide (CAS: 2168163-41-3) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique pyrazole-sulfonamide scaffold, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and optimization of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide, with particular emphasis on improving its yield and purity. Researchers have developed novel synthetic routes that leverage advanced catalytic systems and green chemistry principles to enhance the efficiency of the production process. These advancements not only facilitate the large-scale synthesis of the compound but also reduce the environmental impact associated with its production. Furthermore, the structural elucidation of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide has been achieved through techniques such as NMR spectroscopy and X-ray crystallography, providing valuable insights into its molecular conformation and reactivity.

In the realm of medicinal chemistry, 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide has demonstrated promising bioactivity in preliminary screenings. Studies have revealed its potential as an inhibitor of key enzymes involved in inflammatory and proliferative pathways. For instance, the compound has shown inhibitory effects on cyclooxygenase-2 (COX-2) and carbonic anhydrase isoforms, suggesting its utility in the development of anti-inflammatory and anticancer agents. Additionally, its sulfonamide moiety has been implicated in interactions with bacterial enzymes, opening avenues for its use in antimicrobial drug design.

The pharmacological evaluation of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide has extended to in vitro and in vivo models, where its pharmacokinetic and toxicological profiles have been assessed. Early results indicate favorable absorption and distribution properties, although further optimization may be required to mitigate potential toxicity concerns. Researchers are also exploring the compound's potential as a prodrug, with modifications aimed at enhancing its bioavailability and target specificity. These efforts are supported by computational modeling studies, which provide predictive insights into the compound's behavior in biological systems.

Beyond its direct therapeutic applications, 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide has been investigated as a versatile building block in the synthesis of more complex molecules. Its reactive chloromethyl group allows for facile functionalization, enabling the creation of diverse derivatives with tailored properties. This adaptability has been exploited in the design of libraries of sulfonamide-based compounds, which are being screened for a wide range of biological activities. Such approaches underscore the compound's value in drug discovery and development pipelines.

In conclusion, the ongoing research on 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide (CAS: 2168163-41-3) highlights its multifaceted potential in chemical biology and pharmaceutical sciences. From its synthesis and structural characterization to its pharmacological evaluation and application in drug design, this compound continues to be a focal point of scientific inquiry. Future studies are expected to further elucidate its mechanisms of action and explore its clinical applicability, paving the way for the development of novel therapeutics. As such, 3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide represents a promising candidate for advancing our understanding of sulfonamide-based drugs and their role in modern medicine.

2168163-41-3 (3-(Chloromethyl)-1-methylpyrazole-4-sulfonamide) 関連製品

- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)

- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)

- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)

- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)

- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)

- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

- 92143-31-2((E)-Ceftriaxone)

- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)

- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)